molecular formula C11H11BrF2N2 B1374767 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole CAS No. 1375069-11-6

5-Bromo-1-t-butyl-6,7-difluorobenzimidazole

Cat. No.: B1374767
CAS No.: 1375069-11-6
M. Wt: 289.12 g/mol
InChI Key: HLRTWXIBWGNBKD-UHFFFAOYSA-N
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Description

5-Bromo-1-t-butyl-6,7-difluorobenzimidazole (CAS 1375069-11-6) is a fluorinated and brominated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H11BrF2N2 and a molecular weight of 289.12, this compound serves as a versatile building block for the synthesis of more complex molecules . Benzimidazole derivatives are recognized as "privileged structures" in heterocyclic chemistry due to their wide range of biological activities and their presence in several therapeutic agents . This particular compound, with its tert-butyl group and halogen substituents, is designed for researchers developing kinase inhibitors. Compounds based on the benzimidazole core, especially polybrominated derivatives, are established as promising candidates in anti-cancer therapy and are known to act as potent ATP-competitive inhibitors of kinases such as CK2 and PIM-1 . These kinases are critically important; CK2 is a constitutively active serine/threonine kinase with abnormally high expression in many cancers, including leukemia and breast cancer, while PIM-1 kinase has been identified as a potential therapeutic target in T-cell acute lymphoblastic leukemia (T-ALL) and breast cancer . Inhibition of these kinases can lead to the induction of apoptosis (programmed cell death) in cancer cell lines, underscoring their value in oncology research . This reagent is intended for use in pharmaceutical R&D, biochemical profiling, and kinase studies. Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5-bromo-1-tert-butyl-6,7-difluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2/c1-11(2,3)16-5-15-7-4-6(12)8(13)9(14)10(7)16/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRTWXIBWGNBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=CC(=C(C(=C21)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742996
Record name 5-Bromo-1-tert-butyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-11-6
Record name 1H-Benzimidazole, 5-bromo-1-(1,1-dimethylethyl)-6,7-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-tert-butyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • Substituted o-phenylenediamine : The diamine precursor typically contains fluorine substituents at the 4 and 5 positions (which correspond to 6 and 7 positions on the benzimidazole after ring closure).
  • Carboxylic acid derivative : A suitable acid chloride, nitrile, ester, or amide that facilitates ring closure.
  • Bromination : Introduction of bromine at the 5-position can be achieved either by starting with a brominated diamine or by selective bromination post-benzimidazole formation.
  • t-Butylation : Alkylation at the nitrogen is performed using t-butyl halides or related reagents under basic conditions.

Ring Closure Reaction

The benzimidazole core is formed by condensation of the substituted o-phenylenediamine with a carboxylic acid derivative in the presence of a mineral acid such as sulfuric acid, phosphoric acid, or hydrochloric acid. This reaction is typically carried out at elevated temperatures ranging from about 70°C to 120°C for several hours (3-10 hours), depending on the reactants and conditions.

Solvent and Reaction Medium

  • Aromatic hydrocarbons such as benzene, toluene, or xylene are commonly used as solvents to dissolve reactants and facilitate the reaction.
  • Polyphosphoric acid can be used as a reaction medium, especially for heterocyclic carboxylic acid derivatives, enabling cyclization at higher temperatures (180-200°C) for shorter times (2-4 hours).

N-t-Butylation

  • Alkylation at the nitrogen (N-1) position is achieved by reacting the benzimidazole intermediate with t-butyl halides (e.g., t-butyl bromide or chloride) in the presence of a base such as sodium hydride or potassium carbonate.
  • This reaction is generally conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (~60°C) to facilitate substitution.

Purification

  • The product is isolated by cooling the reaction mixture, dilution with water, and extraction with organic solvents.
  • Purification methods include recrystallization from suitable solvents (ethyl ether, ethanol) or sublimation.
  • Washing with dilute acid or base solutions may be used to remove impurities.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Solvent/Medium Notes
Ring closure Substituted o-phenylenediamine + carboxylic acid derivative + mineral acid 70–120°C 3–10 hours Benzene, toluene, xylene or polyphosphoric acid Acid catalysis; polyphosphoric acid for heterocyclic acids
Bromination Brominating agent (e.g., Br2 or NBS) Ambient to reflux 1–4 hours Organic solvent Selective for 5-position
N-t-Butylation t-Butyl halide + base (NaH, K2CO3) ~60°C 30–60 minutes DMF, DMSO Alkylation at N-1 of benzimidazole
Purification Cooling, dilution, extraction, recrystallization Room temperature Variable Ethyl ether, ethanol Removal of impurities

Research Findings and Optimization Notes

  • The reaction time and temperature are critical for optimal yield; prolonged heating may cause decomposition or side reactions.
  • Use of polyphosphoric acid as a medium can enhance cyclization efficiency for certain carboxylic acid derivatives.
  • The presence of fluorine atoms at the 6 and 7 positions influences the electronic properties and reactivity of the starting diamine and intermediates, requiring careful control of reaction conditions.
  • Alkylation with bulky t-butyl groups requires strong bases and controlled temperature to avoid over-alkylation or side reactions.
  • The bromination step must be carefully controlled to avoid polybromination or substitution at undesired positions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-t-butyl-6,7-difluorobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-t-butyl-6,7-difluorobenzimidazole and its derivatives have shown promising biological activities:

  • Antiviral Activity: Some derivatives exhibit activity against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. For instance, certain benzimidazole derivatives were noted for their effectiveness against these viruses .
  • Anticancer Properties: Studies have indicated that compounds derived from benzimidazoles can inhibit cancer cell proliferation. Specific derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines .
  • Enzyme Inhibition: The compound has potential as an enzyme inhibitor. Its derivatives can interact with specific enzymes, blocking their activity and thus serving as leads for drug development against diseases where enzyme inhibition is beneficial .

Biological Research

The compound's structure allows it to act as a receptor modulator. This property can be exploited in biochemical research to study receptor interactions and signaling pathways.

Material Science

Due to its unique chemical properties, this compound is useful in the development of new materials:

  • Polymers and Dyes: The compound can be used as a building block for synthesizing advanced materials such as polymers and dyes that require specific electronic properties imparted by fluorine atoms .

Case Studies

Several case studies have documented the effectiveness of benzimidazole derivatives in various applications:

  • Antiviral Research: A study demonstrated that certain benzimidazole derivatives exhibited significant antiviral activity against BVDV with an EC50 value indicating potent inhibition .
  • Cancer Therapeutics: Research highlighted the anticancer potential of benzimidazole derivatives against various human cancer cell lines, showcasing their ability to induce apoptosis and inhibit proliferation effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-t-butyl-6,7-difluorobenzimidazole is unique due to the presence of both bromine and difluoro substituents on the benzimidazole ring. This combination of substituents can enhance the compound’s reactivity and specificity in various chemical reactions and applications .

Biological Activity

5-Bromo-1-t-butyl-6,7-difluorobenzimidazole (CAS Number: 1375069-11-6) is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrF2N2C_{11}H_{11}BrF_2N_2. Its structure is characterized by the presence of bromine and fluorine substituents on the benzene ring, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : This compound acts as a modulator of certain receptors involved in neurotransmission and cellular signaling pathways. Specifically, it has been noted for its potential effects on metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.
  • Enzyme Inhibition : Benzimidazole derivatives are known for their ability to inhibit specific enzymes. Research indicates that compounds similar to this compound may inhibit protein kinases and other enzymes that play critical roles in cell signaling and proliferation .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzimidazole derivatives. For instance:

  • In Vitro Studies : A series of benzimidazole derivatives were evaluated for their antimicrobial activity against various bacterial strains. Compounds with similar structures exhibited significant antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 12.5 µg/ml to 250 µg/ml against both Gram-positive and Gram-negative bacteria .

Antiviral Properties

Benzimidazoles have also been investigated for their antiviral properties:

  • Case Study : In a study assessing the antiviral activity of polysubstituted benzimidazoles, compounds demonstrated effectiveness against herpes viruses. The cytotoxicity and antiviral efficacy were measured, revealing that certain derivatives could inhibit viral replication without significant toxicity to host cells .

Anti-Cancer Potential

The potential anti-cancer activity of benzimidazole derivatives has been a focus of research:

  • Mechanistic Insights : Some studies suggest that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. This highlights their potential utility in cancer therapeutics .

Research Findings Summary Table

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AntiviralInhibition of viral replication
Anti-cancerInduction of apoptosis

Q & A

Q. What are the standard synthetic routes for 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : A common approach involves condensation of substituted benzene-1,2-diamine derivatives with aldehydes under nitrogen at elevated temperatures (~120°C). For example, in benzimidazole synthesis, sodium metabisulfite is used as a catalyst in dry DMF, with reaction times exceeding 18 hours . Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Atmosphere : Inert gas (N₂) prevents oxidation.
  • Catalyst : Sodium metabisulfite facilitates imidazole ring closure.
    Post-reaction purification via column chromatography or recrystallization is essential to isolate the product (purity >95%) .

Q. How are structural and purity analyses conducted for this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, fluorine substituents show distinct splitting patterns in ¹⁹F NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z ~300–350).
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and halogen percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : Factorial design reduces experimental trials by systematically varying factors (e.g., temperature, solvent ratio, catalyst loading). For example:
VariableLow LevelHigh Level
Temperature100°C120°C
Catalyst (mol%)5%10%
Reaction Time12 h18 h
Response surface methodology (RSM) identifies interactions between variables, enabling prediction of optimal conditions (e.g., 115°C, 8% catalyst, 15 h) to maximize yield .

Q. What computational strategies predict reaction pathways for halogenated benzimidazole derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and activation energies. For example:
  • Reaction Path Search : Identifies intermediates in bromo-fluoro substitution.
  • Molecular Dynamics : Simulates solvent effects on reaction kinetics.
    ICReDD’s approach integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, steric effects of t-butyl groups) .

Q. How does reactor design influence scalability for halogenated benzimidazole synthesis?

  • Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic halogenation steps. Key considerations:
  • Mixing Efficiency : High-shear mixers prevent hot spots.
  • Material Compatibility : Glass-lined steel resists HF byproducts.
  • Residence Time Distribution : Ensures complete substitution (e.g., Br at position 5) .

Q. What structure-activity relationships (SAR) are observed in fluorinated benzimidazoles?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine at positions 6/7 enhances electrophilic reactivity.
  • Steric Hindrance : The t-butyl group at position 1 reduces π-stacking in catalytic applications.
  • Halogen Bonding : Bromine at position 5 facilitates interactions with biomolecular targets (e.g., kinase inhibitors) .

Safety and Handling

Q. What safety protocols are critical when handling fluorinated and brominated benzimidazoles?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr).
  • Storage : Store in airtight containers at –20°C to avoid degradation.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-t-butyl-6,7-difluorobenzimidazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-t-butyl-6,7-difluorobenzimidazole

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